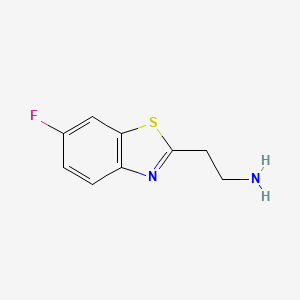

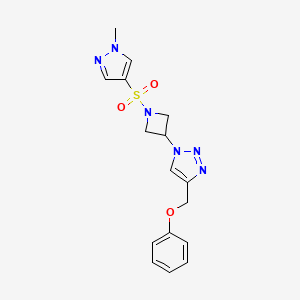

![molecular formula C17H14N2O3 B3014693 N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-30-7](/img/structure/B3014693.png)

N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It likely contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine, containing one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are synthesized using versatile synthons . The synthesis of these compounds often involves cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared spectroscopy, Fourier transform Raman spectroscopy, and UV-visible spectroscopy . These techniques can provide information about the vibrational properties of the molecule, the electronic transitions, and the overall structure.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and functional groups. Pyrimidines, for example, are known to exhibit a range of reactions due to their aromatic heterocyclic structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research on related compounds has demonstrated significant efforts in synthesizing new derivatives with potential antimicrobial activities. For example, the synthesis of pyridothienopyrimidines and pyridothienotriazines showed in vitro antimicrobial activities (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). Similar research involved synthesizing new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, highlighting the antimicrobial potential of these compounds (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).

Anticonvulsant and Analgesic Properties

Studies have also been conducted on the modification of pyridine derivatives to enhance their analgesic properties. One such study involved methylation at specific positions on the pyridine moiety to optimize biological properties, indicating the potential for developing new analgesics (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015).

Antitumor Activity

Research into the synthesis of N-arylpyrazole-containing compounds has highlighted the potential for antitumor and antimicrobial activities. Compounds synthesized as key intermediates in this research showed inhibition effects against cancer cell lines, comparable to those of standard drugs (S. Riyadh, 2011).

Binding Characteristics with Proteins

The study of novel aromatic carboxylic acids and their Eu(III) and Tb(III) compounds demonstrated the ability to sensitize the emission of lanthanides and explored the potential medicinal value by studying the binding interaction with bovine serum albumin (BSA). This research suggests a potential for developing medicinal applications based on the interaction of these compounds with proteins (R. Tang, Chunjing Tang, Changwei Tang, 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit strong antiparasitic activity .

Mode of Action

It is synthesized by thorpe-ziegler reactions . In contrast to related ketones, these carboxamides are only weak inhibitors of the plasmodial enzyme Pf GSK-3 but still show strong antiparasitic activity .

Biochemical Pathways

Given its antiparasitic activity, it may interfere with the life cycle of parasites, potentially disrupting essential biochemical pathways .

Result of Action

The compound shows strong antiparasitic activity, suggesting it may lead to the death or inhibition of parasites .

Zukünftige Richtungen

Future research could focus on exploring the potential applications of this compound, particularly if it exhibits properties similar to those of other pyrimidines or pyridines. This could include investigating its potential as a therapeutic agent, given the biological activity exhibited by similar compounds .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-3-8-15-14(18-10)9-16(22-15)17(21)19-13-6-4-12(5-7-13)11(2)20/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJHBMYNOOJQEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

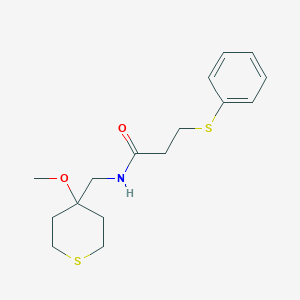

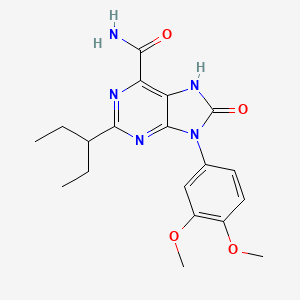

![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B3014610.png)

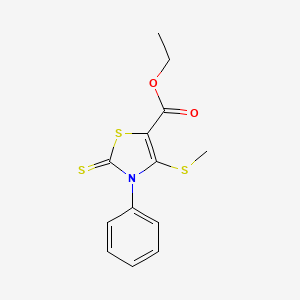

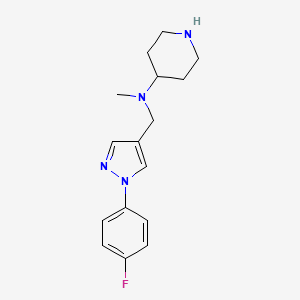

![3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine](/img/structure/B3014614.png)

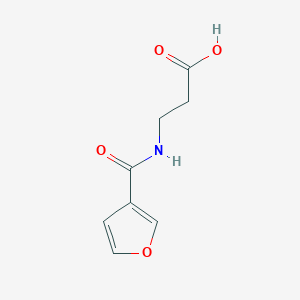

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)

![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B3014626.png)

![3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3014633.png)